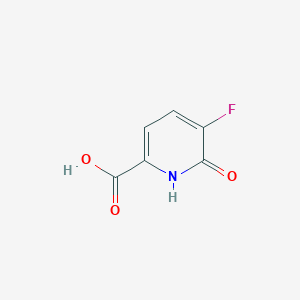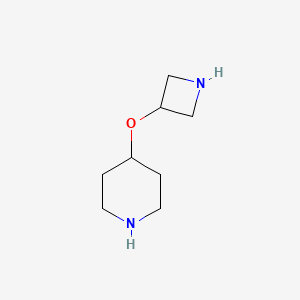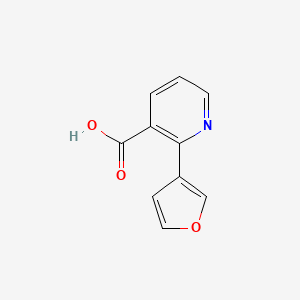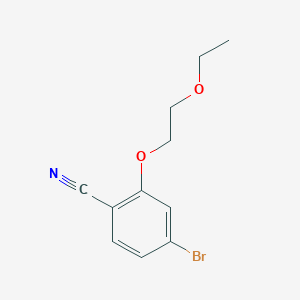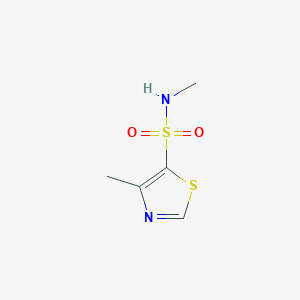![molecular formula C12H15BrClNO B1450659 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 1609266-05-8](/img/structure/B1450659.png)
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Descripción general
Descripción
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the CAS Number: 1609266-05-8 . It has a molecular weight of 304.61 . The IUPAC name for this compound is 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is 1S/C12H14BrNO.ClH/c13-9-1-2-11-10 (7-9)12 (8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H .Physical And Chemical Properties Analysis
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound serves as a precursor in the synthesis of various indole derivatives, exhibiting a variety of chemical behaviors and applications. It has been utilized in reactions with nitrogen binucleophiles to form functional derivatives, highlighting its versatility in synthesizing spiro[indole] derivatives and their analogs (Andina & Andin, 2016).
Photochromic Properties
- The compound has been incorporated in the synthesis of photochromic materials, particularly derivatives of 1,3-dihydrospiro[2H-indole-oxazine], demonstrating its potential in applications requiring variable transmission materials and its role in extending the range of photochromic properties (Tardieu et al., 1992).
Chemical Reactivity and Transformations
- Its chemical structure has been modified through various reactions, demonstrating its reactivity and the possibility to create a multitude of derivatives with potential biological or chemical applications. For example, its reactions with oxygencentered nucleophiles or base-catalyzed reactions with alcohols have been explored, offering insights into its chemical behavior and the potential for further derivative synthesis (Kayukov et al., 2011).
Photochromic Degradation Studies
- The compound's derivatives have been subject to photodegradation studies, shedding light on their stability and degradation mechanisms under UV light. This is crucial for understanding the durability and practical applications of materials derived from this compound (Baillet et al., 1993).
Anticonvulsant Activity
- Some of the compound's derivatives have been synthesized and studied for their anticonvulsant activity, establishing a relationship between chemical structure and biological activity, which is significant for pharmaceutical applications (Pogosyan et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHRLSEYOVFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



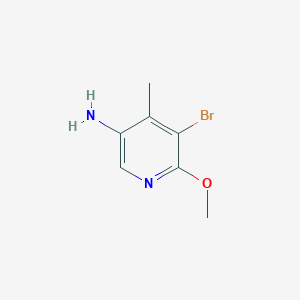
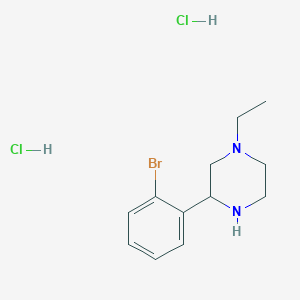
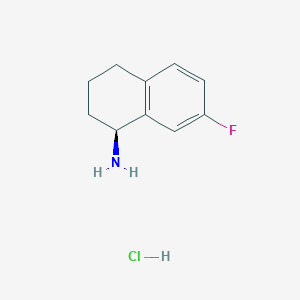
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
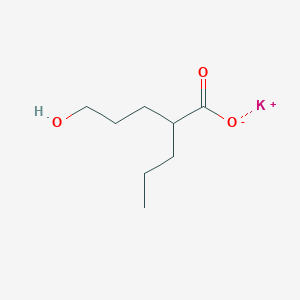
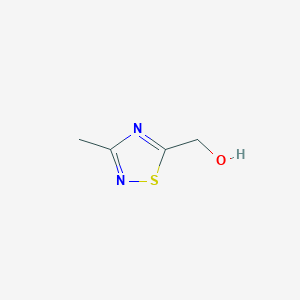
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
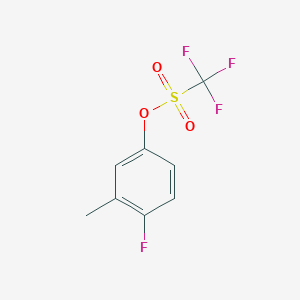
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
